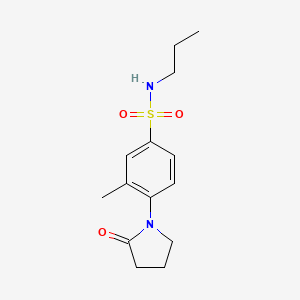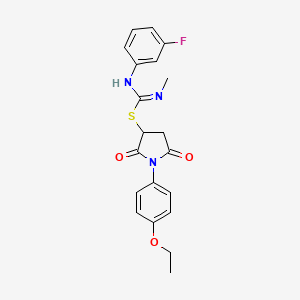
N-(3,5-dimethoxyphenyl)cycloheptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)cycloheptanamine, commonly known as "7,8-Dihydro-7,8-dimethyl-2-phenylamino-5H-2,3,4,5-tetrahydro-1-benzazepine" or "DHM", is a chemical compound with potential applications in scientific research. DHM is a synthetic analog of the natural psychoactive compound, phenethylamine, and is structurally related to the hallucinogenic drug, mescaline. DHM has gained attention in recent years due to its potential as a therapeutic agent for various neurological and psychiatric disorders.
Wirkmechanismus
DHM acts as a partial agonist at the serotonin 5-HT2A receptor, a receptor known to be involved in the regulation of mood, cognition, and perception. DHM also acts as a weak agonist at the dopamine D2 receptor, a receptor involved in the regulation of reward and motivation. The exact mechanism of action of DHM is not fully understood, but it is thought to modulate the activity of these receptors in a way that produces its therapeutic effects.
Biochemical and Physiological Effects:
DHM has been shown to increase the release of dopamine and serotonin in the brain, leading to increased activation of these neurotransmitter systems. DHM has also been shown to reduce inflammation and oxidative stress in the brain, leading to neuroprotective effects. DHM has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
DHM has several advantages for use in scientific research, including its high purity and stability, its favorable pharmacokinetic profile, and its ability to modulate neurotransmitter systems involved in various neurological and psychiatric disorders. However, DHM also has limitations, including its potential for off-target effects at other receptors and its limited solubility in aqueous solutions.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of DHM and its potential therapeutic applications. Future studies should focus on optimizing the pharmacokinetic properties of DHM, developing more selective analogs, and exploring its potential as a treatment for various neurological and psychiatric disorders. DHM may also have potential applications in other fields such as drug discovery and neuropharmacology.
Synthesemethoden
DHM can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxybenzaldehyde with cycloheptanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with phenylmagnesium bromide to yield DHM in high yield and purity.
Wissenschaftliche Forschungsanwendungen
DHM has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, depression, and addiction. DHM has been shown to have neuroprotective effects, improving motor function and reducing inflammation in animal models of Parkinson's disease. In addition, DHM has been shown to have antidepressant effects, reducing depressive-like behaviors in animal models of depression. DHM has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-9-13(10-15(11-14)18-2)16-12-7-5-3-4-6-8-12/h9-12,16H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAVARQONYZFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-4-nitrophenyl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B5052589.png)
![2-(4-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5052591.png)
![(2R*,3R*)-3-(1-piperidinyl)-1'-(1H-pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5052599.png)
![6-amino-4-(4-bromophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5052604.png)
![6-bromo-N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5052613.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5052628.png)
![4-ethoxy-N-{[1-(4-ethoxybenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B5052635.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B5052638.png)
![2-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5052642.png)
![3-(3,4-dimethoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5052658.png)
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5052667.png)

![3-[4-(dimethylamino)phenyl]acrylaldehyde 2-quinolinylhydrazone](/img/structure/B5052675.png)